molecular formula C17H12N2S3 B2847956 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine CAS No. 478029-93-5

2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine

Cat. No.: B2847956
CAS No.: 478029-93-5
M. Wt: 340.48
InChI Key: VAQCVSAGTMHVIO-UHFFFAOYSA-N
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Description

  • The methylsulfanyl and phenylsulfanyl groups can be introduced through nucleophilic substitution reactions.

  • Typically, the substitution occurs on halogenated precursors under conditions such as heating or the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This could include:

  • Use of catalysts to enhance reaction rates.

  • Solvent selection to facilitate the desired reactions.

  • Advanced purification techniques such as recrystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Benzothieno Ring Synthesis

    • A common method involves the reaction of 2-aminobenzenethiol with α-bromo ketones under basic conditions to form 2-mercaptobenzothiazole.

    • Cyclization of 2-mercaptobenzothiazole with bromoacetyl bromide produces benzothieno[3,2-d]pyrimidine.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine can undergo several types of chemical reactions, including:

  • Oxidation: : It can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide.

  • Reduction: : The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl or phenylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: : Tin(II) chloride, hydrogen gas with a palladium catalyst.

  • Substitution Conditions: : Refluxing with a suitable nucleophile in the presence of a base.

Major Products

  • Oxidation of the compound can yield sulfoxides or sulfones.

  • Reduction of nitro groups to amino groups.

  • Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine has shown potential in various research fields:

  • Chemistry: : Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : It may serve as a probe for studying biological processes involving sulfur-containing compounds.

  • Medicine: : Preliminary studies suggest it could be a lead compound for the development of new drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism by which 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine exerts its effects involves its interactions with molecular targets such as enzymes or receptors. The compound's sulfur-containing groups can interact with specific sites on target molecules, modulating their activity. Detailed studies on its binding modes and pathways are still ongoing.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to other benzothienopyrimidine derivatives, 2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine is unique due to the presence of both methylsulfanyl and phenylsulfanyl groups, which confer distinct electronic and steric properties.

List of Similar Compounds

  • 2-(Methylsulfanyl)-4-(phenylsulfanyl)benzothieno[3,2-d]pyridine

  • 2-(Methylsulfanyl)benzothieno[3,2-d]pyrimidine

  • 4-(Phenylsulfanyl)benzothieno[3,2-d]pyrimidine

These compounds can be compared based on their synthetic routes, reactivity, and applications, highlighting the unique attributes of this compound in research and industry.

Properties

IUPAC Name

2-methylsulfanyl-4-phenylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2S3/c1-20-17-18-14-12-9-5-6-10-13(12)22-15(14)16(19-17)21-11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQCVSAGTMHVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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